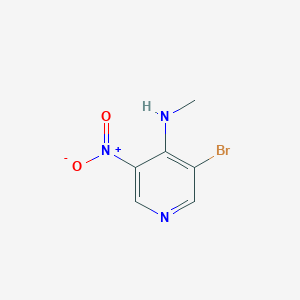

3-Bromo-N-methyl-5-nitropyridin-4-amine

説明

3-Bromo-N-methyl-5-nitropyridin-4-amine is a halogenated pyridine derivative featuring a bromo group at position 3, a nitro group at position 5, and an N-methyl-substituted amine at position 4.

特性

IUPAC Name |

3-bromo-N-methyl-5-nitropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c1-8-6-4(7)2-9-3-5(6)10(11)12/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGVVVSGJJMCJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=NC=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-methyl-5-nitropyridin-4-amine typically involves the nitration of 3-bromo-4-aminopyridine followed by methylation. The nitration process can be carried out using nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position. The methylation step involves the reaction of the nitrated compound with methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of 3-Bromo-N-methyl-5-nitropyridin-4-amine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

化学反応の分析

Types of Reactions

3-Bromo-N-methyl-5-nitropyridin-4-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Hydrogen gas with a palladium catalyst.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Formation of substituted pyridines.

Reduction: Formation of 3-Bromo-N-methyl-5-aminopyridin-4-amine.

Oxidation: Formation of various oxidized pyridine derivatives.

科学的研究の応用

3-Bromo-N-methyl-5-nitropyridin-4-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development.

作用機序

The mechanism of action of 3-Bromo-N-methyl-5-nitropyridin-4-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine atom and the pyridine ring can also participate in interactions with enzymes and receptors, modulating their activity .

類似化合物との比較

Key Structural and Functional Differences:

Substituent Positions :

- The target compound uniquely combines a nitro group (C5), bromo group (C3), and N-methylamine (C4). In contrast, analogs like 3-Bromo-4-methyl-5-nitropyridin-2-amine (CAS 929976-32-9) place the methyl group at C4 and the amine at C2 , while 3-Bromo-5-nitropyridin-2-amine (CAS 15862-36-9) lacks the methyl group entirely .

- 5-Bromo-N-methylpyridin-2-amine (CAS 84539-30-0) shares the N-methylamine moiety but lacks the nitro group, significantly altering its electronic properties .

N-methylation (as in the target compound) typically enhances metabolic stability compared to primary amines, which could make it more suitable for drug development .

Biological and Synthetic Relevance :

- Compounds like 3-Bromo-5-nitropyridin-2-amine (CAS 15862-36-9) are often used as intermediates in Suzuki-Miyaura coupling reactions due to their reactive bromo and nitro groups .

- The absence of a nitro group in 3-Bromo-N-methylpyridin-2-amine (CAS 214977-38-5) may limit its utility in electrophilic substitution reactions but could make it a candidate for functionalization via Buchwald-Hartwig amination .

生物活性

3-Bromo-N-methyl-5-nitropyridin-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug discovery, and related research findings.

Chemical Structure and Properties

The molecular formula of 3-Bromo-N-methyl-5-nitropyridin-4-amine is , with a molecular weight of approximately 218.01 g/mol. The compound features a bromine atom at the 3-position, a nitro group at the 5-position, and a methylamino group at the 4-position of the pyridine ring. This specific substitution pattern contributes to its distinct chemical reactivity and biological properties.

The biological activity of 3-Bromo-N-methyl-5-nitropyridin-4-amine is primarily attributed to its ability to interact with various biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. Furthermore, the bromine atom and the pyridine ring can participate in interactions with enzymes and receptors, modulating their activity .

Key Mechanisms

- Reduction of Nitro Group : This process can generate reactive species that may induce oxidative stress in cells.

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with neurotransmitter or hormone receptors could influence signaling pathways.

Biological Activities

Research has indicated that 3-Bromo-N-methyl-5-nitropyridin-4-amine exhibits several biological activities:

- Antimicrobial Activity : The compound has shown potential as an antibacterial and antifungal agent. Its structural components enhance interactions with microbial targets, making it a candidate for further pharmacological studies.

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells .

- Neuroactive Effects : There are indications that the compound may interact with neurotransmitter systems, suggesting a possible role in neuropharmacology .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various nitropyridine derivatives, including 3-Bromo-N-methyl-5-nitropyridin-4-amine. Results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC) values were determined, highlighting its potential as a lead compound in developing new antimicrobial agents .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that 3-Bromo-N-methyl-5-nitropyridin-4-amine could induce cytotoxic effects, leading to apoptosis. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating DNA fragmentation associated with apoptosis. Further molecular studies suggested that the compound might activate caspase pathways involved in programmed cell death .

Comparative Analysis

To better understand the uniqueness of 3-Bromo-N-methyl-5-nitropyridin-4-amine, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| 2-Amino-5-bromo-4-methyl-3-nitropyridine | 7213207 | Amino group instead of nitro | Antibacterial |

| 5-Bromo-N-methyl-3-nitropyridin-2-amines | Various | Different positioning of functional groups | Varies |

| 3-Bromo-N-methyl-6-nitropyridin-4-amines | Various | Additional nitro group | Potential anticancer |

The presence of both bromine and nitro groups in 3-Bromo-N-methyl-5-nitropyridin-4-amine enhances its effectiveness compared to other derivatives, making it a valuable candidate for further exploration in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。